Fenoterol Hydrobromide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13392-18-2 (Parent) | |
| Record name | Fenoterol hydrobromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045419 | |
| Record name | Fenoterol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1944-12-3, 13392-18-2 | |
| Record name | Fenoterol hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoterol hydrobromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoterol hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenoterol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization of Fenoterol
Mechanisms of Action and Molecular Interactions
The primary mechanism of action of fenoterol involves the stimulation of beta-2 adrenergic receptors, leading to a cascade of molecular events that result in the relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release. drugbank.comontosight.aimedicaldialogues.in
Beta-2 Adrenergic Receptor Agonism and Downstream Signaling Pathways
Fenoterol exerts its bronchodilatory effect by acting as an agonist at beta-2 adrenergic receptors, which are predominantly located in the bronchial smooth muscle. drugbank.compatsnap.comnih.govontosight.ai Upon binding to these receptors, fenoterol initiates a series of intracellular signaling events. patsnap.comontosight.ai
Activation of beta-2 adrenergic receptors by fenoterol leads to the activation of adenylate cyclase, an enzyme coupled to these receptors via a stimulatory Gs-protein. patsnap.comnih.govndmctsgh.edu.twpom.go.idmims.com This activation catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP), thereby increasing intracellular cAMP levels. patsnap.comnih.govontosight.aindmctsgh.edu.twpom.go.idmims.comleiner-wolff.de Studies have shown that fenoterol can significantly stimulate cAMP production in a dose-dependent manner. leiner-wolff.deresearchgate.net For instance, at a concentration of 10-5 M, fenoterol stimulated cAMP production by 65% in isolated human monocytes. leiner-wolff.deresearchgate.net
Table 1: Effect of Beta-2 Agonists on cAMP Production (at 10-5 M) leiner-wolff.deresearchgate.net
| Beta-2 Agonist | cAMP Production Stimulation (%) |
| Reproterol | 128 |
| Fenoterol | 65 |
| Salbutamol (B1663637) | 13 |
The increased concentration of intracellular cAMP subsequently activates protein kinase A (PKA). patsnap.comndmctsgh.edu.twpom.go.idmims.comwikipedia.orgphysiology.orgnih.gov PKA, in turn, phosphorylates various target proteins within smooth muscle cells. ndmctsgh.edu.twpom.go.idmims.comwikipedia.org A crucial downstream effect of PKA activation is the phosphorylation and inactivation of myosin light-chain kinase (MLCK). patsnap.comndmctsgh.edu.twpom.go.idmims.comwikipedia.orgnih.govviamedica.pl This inactivation of MLCK is a key step in the relaxation of smooth muscle. wikipedia.orgnih.gov
The inactivation of myosin light-chain kinase by PKA leads to the relaxation of smooth muscle cells in the bronchi. patsnap.comwikipedia.org This relaxation results in bronchodilation, an increase in the diameter of the airways, and improved bronchial airflow. drugbank.compatsnap.comnih.govontosight.aiwikipedia.orghmdb.ca Fenoterol is recognized for its ability to relax bronchial smooth muscle and protect against bronchoconstricting stimuli such as histamine, methacholine, cold air, and allergens. ndmctsgh.edu.twpom.go.idmims.com
Inhibition of Inflammatory Mediator Release from Mast Cells
Beyond its direct bronchodilatory effects, fenoterol also contributes to its therapeutic profile by inhibiting the release of inflammatory mediators, particularly from mast cells. nih.govontosight.aindmctsgh.edu.twpom.go.idmims.comresearchgate.net This action helps to reduce the inflammatory component often associated with obstructive airway diseases. nih.govontosight.ai Studies have demonstrated that beta-2 agonists like fenoterol can strongly inhibit heparin release from mast cells following allergen challenge. nih.gov
Table 2: Inhibition of Heparin Release from Mast Cells by Beta-2 Agonists nih.gov
| Beta-2 Agonist | Mean Inhibition of Heparin Release (%) |
| Fenoterol | 73 |
| Salbutamol | 71 |
| Sodium Cromoglycate | 35 |
Selective vs. Non-selective Beta-Adrenergic Receptor Stimulation
Fenoterol is primarily characterized as a selective beta-2 adrenergic receptor agonist. pom.go.idmims.comersnet.orgmims.commedchemexpress.com This selectivity means it preferentially stimulates beta-2 receptors, which are abundant in the lungs, over beta-1 adrenergic receptors, which are predominantly found in the heart. patsnap.compom.go.idmims.com This preferential action contributes to its utility in respiratory conditions by targeting the airways while minimizing direct cardiovascular effects. patsnap.com However, it is noted that at higher doses, fenoterol can also stimulate beta-1 receptors. drugbank.compom.go.idmims.comvinmec.comwikipedia.org Research indicates that fenoterol, as a racemic mixture, contains both (S)- and (R)-enantiomers, with the (R)-enantiomer being primarily responsible for the therapeutic effects. ontosight.ai Some studies suggest that fenoterol can exhibit biased signaling, preferentially activating Gαs protein signaling pathways on beta-2 adrenergic receptors. biomolther.orgnih.gov
Stereochemical Considerations and Enantiomeric Activity
Fenoterol possesses two stereogenic centers, which means it can exist as four distinct stereoisomers: (R,R)-, (R,S)-, (S,R)-, and (S,S)-fenoterol. wikipedia.orgnih.govresearchgate.netscience24.comnih.govumlub.plresearchgate.net The fenoterol used clinically is typically a racemic mixture, specifically comprising the (R,R)- and (S,S)-enantiomers. ontosight.aiwikipedia.orgscience24.comgoogle.comguidetopharmacology.orgresearchgate.net
Pharmacological Activity of (R,R)-Fenoterol and (S,S)-Fenoterol
Research has consistently demonstrated that the pharmacological activity of fenoterol is highly dependent on its stereochemical configuration. The (R,R)-enantiomer is primarily responsible for the therapeutic effects observed with fenoterol, particularly its bronchodilatory action. ontosight.aiscience24.comgoogle.comgoogle.com In contrast, the (S,S)-enantiomer has shown lower or even undetectable biological activity in various in vitro tests. ontosight.ainih.govgoogle.com
Radioligand binding studies have revealed that stereochemistry significantly influences the binding affinity of fenoterol to the β2-adrenergic receptor. The general order of binding affinity among the stereoisomers is (R,R) > (R,S) > (S,R) > (S,S). science24.comumlub.plebi.ac.uk
Functional activity assays, such as those measuring induced cyclic AMP (cAMP) accumulation and cardiomyocyte contractility, corroborate these findings, indicating that the (R,R)-configuration of fenoterol-based derivatives exhibits the highest potency. nih.govscience24.com For instance, studies in 1321N1 astrocytoma cells, which express β2-adrenergic receptors, have provided quantitative data on the differential activities of the enantiomers. Both (R,R)-fenoterol and (S,S)-fenoterol were found to inhibit cellular growth and stimulate cAMP accumulation, but with significant differences in potency. nih.gov
Table 1: Pharmacological Activity of Fenoterol Enantiomers in 1321N1 Astrocytoma Cells nih.gov
| Enantiomer | IC50 (nM) for Growth Inhibition | EC50 (nM) for cAMP Accumulation |
| (R,R)-Fenoterol | 0.4 | 16 |
| (S,S)-Fenoterol | 184 | 1856 |
Furthermore, the stereochemistry of the fenoterol molecule impacts the coupling of the receptor to different G proteins. (R,R)-fenoterol has been shown to selectively activate Gs protein signaling. In contrast, the (S,R)-isomer activated both Gs and Gi proteins in a rat cardiomyocyte contractility model. nih.govresearchgate.netscience24.com This indicates that fenoterol isomers can induce different β2-adrenergic receptor active states, with the resulting receptor conformation being dependent on the stereoconfiguration at the β-OH site of the fenoterol molecule. nih.gov
Pharmacokinetic and Pharmacodynamic Research of Fenoterol
Metabolism and Excretion Pathways
The disposition of fenoterol within the human body involves specific metabolic pathways and subsequent excretion routes.
Role of Sulfation by Sulfotransferase (SULT) Enzymes
Fenoterol undergoes significant first-pass metabolism, primarily through sulfate (B86663) conjugation in the liver nih.govuni.lunih.gov. Sulfate conjugates are recognized as the predominant metabolites of fenoterol in humans wikipedia.orgmims.com. Studies have identified and characterized two mono-sulfoconjugates and one bis-sulfoconjugate of fenoterol, confirming their presence in urine samples following administration. These metabolites are characterized as esterified phenolic compounds. The formation of these sulfoconjugates is facilitated by human S9 fractions from various tissues and recombinant sulfotransferase (SULT) enzymes. Notably, the primary urinary metabolites exhibit negligible binding to muscarinic receptors, rendering them pharmacologically inactive nih.gov.
Renal and Fecal Excretion Profiles
Following intravenous administration, fenoterol and its metabolites are predominantly eliminated via renal processes wikipedia.orgmims.com. An excretion balance study revealed that the cumulative renal excretion of drug-related radioactivity, encompassing both the parent compound and its metabolites, accounted for 65% of the administered dose over two days after intravenous administration. Fecal excretion contributed 14.8% of the dose in the same context. When administered orally, approximately 39% of the total radioactivity is excreted in urine, while 40.2% is excreted in feces within 48 hours. Fenoterol is largely excreted in urine, with about 85% appearing as a glucuronidated-sulfated conjugate. Interestingly, the parent fenoterol molecule tends to appear in urine earlier than its conjugated metabolite. Furthermore, a "burst" in urinary fenoterol excretion has been observed during rehydration following periods of hypohydration, suggesting that unmetabolized fenoterol may accumulate in tissues and subsequently be released.
Table 1: Fenoterol Excretion Profiles
| Route of Administration | Excretion Pathway | Percentage of Dose (Cumulative) | Timeframe | Citation |
| Intravenous | Renal | 65% (drug-related radioactivity) | 2 days | |
| Intravenous | Fecal | 14.8% (drug-related radioactivity) | 2 days | |
| Oral | Urinary | ~39% (total radioactivity) | 48 hours | |
| Oral | Fecal | 40.2% (total radioactivity) | 48 hours | |
| General | Urinary (as glucuronidated-sulfated conjugate) | ~85% | N/A |
Pharmacodynamic Endpoints and Modeling
The pharmacodynamic profile of fenoterol elucidates its effects on physiological systems, particularly airway function, and its comparative efficacy against other bronchodilators.
Dose-Response Relationships in Airway Function
Fenoterol acts as a potent bronchodilator by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and increased airway diameter. Inhaled fenoterol typically exhibits a rapid onset of action, often within a few minutes nih.gov.
A log-linear dose-response relationship has been demonstrated for the average increase in Forced Expiratory Volume in one second (FEV1) and peak FEV1 across various doses delivered via Respimat®. For instance, in a study involving asthmatic patients, increasing doses of a fenoterol/ipratropium (B1672105) bromide combination administered via Respimat® resulted in corresponding increases in FEV1. Doses of 12.5/5, 25/10, 50/20, 100/40, and 200/80 µg led to average FEV1 increases of 0.60, 0.73, 0.79, 0.90, and 1.03 L, respectively, compared to 0.14 L for placebo.
In another study, medium (32.7 µg) and high (127.5 µg) inhaled doses of fenoterol produced comparable increases in FEV1, maximum flow at 50% of vital capacity (V max 50), and maximum flow at 25% of vital capacity (V max 25) over a 4-hour observation period. A lower dose of 5.6 µg also showed effectiveness, though its impact did not persist for the entire 4-hour duration. Oral administration of fenoterol also exhibits dose-dependent effects; in asthmatic children, 5 mg and 7.5 mg doses were equally effective in producing significant improvements in pulmonary function compared to a 2.5 mg dose, with an onset of action within 1 hour and peak effects occurring between 1.5 and 3 hours, sustained for 6 hours. The 7.5 mg dose did not offer additional therapeutic benefit over the 5 mg dose.
Table 2: Fenoterol Dose-Response in Airway Function (Inhaled via Respimat®)
| Fenoterol/Ipratropium Bromide Dose (µg) | Average FEV1 Increase (L) | Citation |
| Placebo | 0.14 | |
| 12.5/5 | 0.60 | |
| 25/10 | 0.73 | |
| 50/20 | 0.79 | |
| 100/40 | 0.90 | |
| 200/80 | 1.03 |
Correlation of Plasma Levels with Physiological Effects
Pharmacokinetic/pharmacodynamic modeling approaches suggest that fenoterol is considerably more active at its site of action, approximately 25 times more potent than salbutamol (B1663637) and terbutaline (B1683087) wikipedia.orgmims.com. Plasma concentrations of fenoterol can be measured to assess systemic pharmacokinetics. Following intravenous administration, the plasma concentration-time profiles of fenoterol can be described by a three-compartment model, with a terminal half-life of approximately 3 hours nih.gov. The apparent volume of distribution at steady state (Vdss) is approximately 189 L nih.gov. About 40% of the drug binds to plasma proteins wikipedia.orgmims.com. Fenoterol has a total clearance of approximately 1.8 L/min, with a renal clearance component of 0.27 L/min nih.gov. It is noted that systemic exposure might be higher when fenoterol is administered via nebulizers compared to recommended metered-dose inhaler (MDI) doses, although the clinical significance of this difference has not been definitively established.
Comparative Pharmacodynamics with Other Beta-Agonists
Fenoterol exhibits a higher bronchodilating potency compared to metaproterenol, salbutamol (albuterol), or terbutaline uni.lu. Its β2-selectivity at typical oral and inhaled doses is comparable to that of salbutamol and terbutaline uni.lu.
Fenoterol generally demonstrates a rapid onset of action, typically within a few minutes following inhalation nih.gov, a characteristic shared with salbutamol and terbutaline. The duration of action for inhaled fenoterol is approximately 3-5 hours nih.gov. While some studies indicate that fenoterol's duration of action (4 hours) is longer than salbutamol's (3 hours), other research suggests that at equipotent bronchodilating doses, its duration of action is similar to that of albuterol and terbutaline uni.lu.
In comparative pharmacodynamic studies:
Fenoterol demonstrated a significantly greater peak effect than salbutamol when administered via nebulization.
One puff of fenoterol (200 µg) is considered approximately equipotent to two puffs of salbutamol (2 x 100 µg) or two puffs of terbutaline (2 x 250 µg), with a similar duration of effect uni.lu.
When administered orally, fenoterol and terbutaline (both at 5 mg doses) appeared to be equally potent bronchodilators with similarly prolonged durations of action.
Although no significant difference in bronchodilator potency was found between fenoterol and salbutamol on a microgram-equivalent basis, fenoterol showed greater systemic potency (e.g., in affecting serum potassium, tremor, and heart rate). However, this difference in systemic effects may not be clinically relevant at conventional dosages up to 200 µg.
Fenoterol is classified as a full agonist at the β2-adrenoceptor, whereas salbutamol and terbutaline are considered weak partial agonists. This higher intrinsic efficacy of fenoterol may potentially elicit a greater response in certain clinical scenarios.
Table 3: Comparative Pharmacodynamic Properties of Fenoterol, Salbutamol, and Terbutaline
| Property | Fenoterol | Salbutamol | Terbutaline | Citation |
| Bronchodilating Potency | Higher than metaproterenol, salbutamol, terbutaline uni.lu | Lower than fenoterol uni.lu | Lower than fenoterol uni.lu | uni.lu |
| β2-Selectivity | Similar to salbutamol and terbutaline at normal doses uni.lu | Similar to fenoterol and terbutaline uni.lu | Similar to fenoterol and salbutamol uni.lu | uni.lu |
| Onset of Action (Inhaled) | Rapid (within minutes) nih.gov | Rapid (within minutes) | Rapid (within minutes) | nih.gov |
| Duration of Action (Inhaled) | Approx. 3-5 hours nih.gov; 4 hours (some studies); similar to albuterol/terbutaline at equipotent doses uni.lu | 3 hours (some studies); similar to fenoterol/terbutaline at equipotent doses uni.lu | Similar to fenoterol/albuterol at equipotent doses uni.lu | nih.govuni.lu |
| Peak Effect (Nebulized) | Significantly greater than salbutamol | Less than fenoterol | N/A | |
| Agonist Classification | Full agonist on β2-adrenoceptor | Weak partial agonist | Weak partial agonist |
Clinical Efficacy and Comparative Effectiveness Research
Fenoterol in Obstructive Airway Diseases
Fenoterol has been extensively studied for its role in treating conditions characterized by bronchospasm, such as asthma, chronic obstructive pulmonary disease (COPD), and acute bronchitis nih.gov. Its efficacy is attributed to its ability to rapidly open constricted airways.
In the context of asthma, fenoterol has been evaluated for its utility in acute symptom relief, prevention of exercise-induced bronchospasm, and as a component of long-term management strategies.
Clinical trials have demonstrated fenoterol's effectiveness in providing rapid relief from acute bronchospasm in asthmatic patients. A double-blind, three-way crossover study involving 12 asthmatic patients compared the effects of inhaled fenoterol (0.4 mg), albuterol (0.2 mg), and a placebo nih.gov. Following fenoterol inhalation, the maximum increase in the forced expiratory volume in the first second (FEV1) was 0.76 L (a 48% increase), and the peak expiratory flow (PEF) increased by 100 L/min (a 47% increase) nih.gov. In comparison, albuterol produced a maximum FEV1 increase of 0.68 L (46%) and a PEF increase of 98 L/min (48%) nih.gov. Both active treatments showed a significantly increased FEV1 for up to six hours compared to placebo nih.gov. Notably, the bronchodilatory effect of fenoterol, as measured by FEV1 and PEF, was significantly greater than that of albuterol from three to six hours post-inhalation, indicating a longer duration of action nih.gov.
Another double-blind crossover study in 10 stable asthmatics compared 5 mg of nebulized fenoterol with 5 mg of nebulized salbutamol (B1663637) nih.gov. Both drugs produced significant bronchodilation; however, fenoterol demonstrated a significantly greater peak effect and a longer duration of action (4 hours) compared to salbutamol (3 hours) nih.govresearchgate.net. General clinical experience has also supported the use of inhaled fenoterol to effectively terminate acute asthma attacks in young children nih.gov. Approximately 60% of the maximum bronchodilator response to fenoterol is achieved within the first few minutes after inhalation nih.gov.
| Parameter | Fenoterol | Albuterol/Salbutamol | Study Population | Key Finding |
|---|---|---|---|---|
| Max FEV1 Increase | 0.76 L (48%) | 0.68 L (46%) | 12 asthmatic patients | Fenoterol showed a slightly higher peak FEV1 increase. nih.gov |
| Max PEF Increase | 100 L/min (47%) | 98 L/min (48%) | 12 asthmatic patients | Both drugs produced comparable peak PEF increases. nih.gov |
| Duration of Action (Significant Bronchodilation) | Up to 6 hours | Up to 6 hours (effect less than fenoterol at 3-6h) | 12 asthmatic patients | Fenoterol had a longer-lasting effect than albuterol. nih.gov |
| Duration of Action (Nebulized) | 4 hours | 3 hours (Salbutamol) | 10 stable asthmatics | Nebulized fenoterol had a longer duration of action. nih.govresearchgate.net |
Fenoterol has proven effective in preventing exercise-induced asthma (EIA) nih.gov. A study involving 12 patients investigated the efficacy of inhaled fenoterol at doses of 0.4 mg and 0.8 mg nih.gov. Both doses were successful in preventing EIA for two hours after administration. However, by the four-hour mark, neither dose showed a significant difference in effect compared to a placebo. There was no statistically significant difference between the two fenoterol doses, with only a few individuals experiencing protection beyond two hours at the higher dose nih.gov.
Further research in 12 mild to moderate asthmatics with EIA examined the protective effect of lower doses (10, 50, and 200 micrograms) against exercise in cold air nih.gov. The study, measuring specific airway resistance (sRaw), found that the protective effect of fenoterol was dose-dependent. The 50 and 200 microgram doses were significantly different from placebo in preventing exercise-induced bronchoconstriction nih.gov.
A comparative study assessed the duration of protective effects of fenoterol (200 micrograms), salbutamol (200 micrograms), ipratropium (B1672105) (80 micrograms), and a combination of fenoterol and ipratropium against bronchospasm provoked by eucapnic voluntary hyperventilation in 12 asthmatic patients nih.gov. While all treatments containing a beta-adrenoceptor agonist significantly reduced the fall in FEV1 at 30 minutes, only the combination of fenoterol and ipratropium provided significant protection after two hours nih.gov. This suggests that for patients with moderate to severe EIA, combination therapy may offer more sustained control nih.gov.
| Study Design | Patient Population | Intervention | Key Findings |
|---|---|---|---|
| Dose-ranging study | 12 patients with EIA | Inhaled fenoterol (0.4 mg and 0.8 mg) vs. placebo | Both doses prevented EIA for 2 hours; no significant effect at 4 hours. nih.gov |
| Dose-ranging study (low dose) | 12 mild-moderate asthmatics | Inhaled fenoterol (10, 50, 200 µg) vs. placebo | Protective effect was dose-dependent; 50 µg and 200 µg doses were significantly effective. nih.gov |
| Comparative study | 12 asthmatic patients | Fenoterol, Salbutamol, Ipratropium, Fenoterol/Ipratropium combination | Only the Fenoterol/Ipratropium combination provided significant protection at 2 hours. nih.gov |
The role of fenoterol in long-term asthma management has also been explored. A double-blind study treated thirteen asthmatic children for six weeks with either inhaled or oral fenoterol three times a day nih.gov. The results indicated that the oral administration route led to superior bronchodilation based on peak expiratory flow rates. However, there was no difference in clinical symptom scores between the two administration routes. The study concluded that oral fenoterol could be a viable option for the chronic treatment of moderate asthma in children nih.gov.
In patients with COPD, fenoterol has been evaluated both as a monotherapy and in combination with other bronchodilators. A study comparing 30-day treatments of low-dose fenoterol (4 x 100 mcg daily) and ipratropium bromide (4 x 40 mcg daily) in 44 patients with severe COPD found that, as a group, fenoterol did not produce statistically significant improvements in lung function parameters, dyspnea, or physical capacity nih.gov. However, an individual assessment revealed that 32% of patients did respond positively to the fenoterol treatment nih.gov.
Combination therapy with fenoterol and ipratropium bromide has shown more promising results. A double-blind, randomized, cross-over trial in 24 patients with chronic airflow obstruction compared a fenoterol/ipratropium bromide combination (F/IB) with salbutamol nih.govkarger.com. Both treatments produced similar maximal increases in FEV1 (32% for F/IB and 31% for salbutamol) and decreases in sRaw nih.gov. However, the FEV1 in the F/IB group remained significantly different from placebo for 8 hours, unlike the salbutamol group, suggesting a more sustained effect for the combination therapy nih.gov. Another study in 31 Thai COPD patients found that a fenoterol/ipratropium bromide combination significantly increased FEV1 and decreased residual volume from baseline, confirming its acute bronchodilating effects tci-thaijo.orgchula.ac.th.
| Study | Patient Population | Intervention | Comparator | Primary Outcome | Results |
|---|---|---|---|---|---|
| Folia Med (Plovdiv) 1999 | 22 severe COPD patients | Low-dose Fenoterol (400 mcg/day) | Ipratropium Bromide | Lung function, dyspnea, physical capacity | No significant group improvement, but 32% of individuals responded positively. nih.gov |
| Respiration 1991 | 24 patients with chronic airflow obstruction | Fenoterol/Ipratropium Bromide | Salbutamol | FEV1, sRaw | Similar peak FEV1 increase (32% vs 31%), but F/IB had a longer duration of action (>8h). nih.govkarger.com |
| Chulalongkorn Med J 2021 | 31 Thai COPD patients | Fenoterol/Ipratropium Bromide | Berodual® (branded F/IB) | FEV1, RV, IC, FRC | Significantly increased FEV1 and decreased RV from baseline. tci-thaijo.orgchula.ac.th |
The utility of fenoterol in treating acute bronchitis has been investigated in a placebo-controlled, double-blind study involving 80 patients nih.gov. Over seven days, the group receiving inhaled fenoterol showed a mean increase in FEV1 (% predicted) of 5.1%, compared to 0.5% in the placebo group (p = 0.006). The total symptom score decreased by 67% in the fenoterol group versus 51% in the placebo group nih.gov. A subgroup of 35 patients with objective signs of bronchial involvement (bronchial hyper-responsiveness, wheezing, or FEV1 < 80% of predicted) demonstrated a statistically significant reduction in total symptom score as early as the second day of treatment with fenoterol nih.gov. This suggests that fenoterol may be particularly beneficial for patients with acute bronchitis who present with evidence of airway obstruction nih.gov.
Asthma Management
Combination Therapies Involving Fenoterol
The combination of fenoterol, a beta-2 sympathomimetic agent, and ipratropium bromide, an anticholinergic agent, is founded on the principle of achieving enhanced bronchodilation through complementary mechanisms of action. Fenoterol stimulates beta-2-adrenoreceptors, leading to the relaxation of bronchial smooth muscle. ersnet.org In contrast, ipratropium bromide acts as a muscarinic receptor antagonist, blocking the bronchoconstrictive effects of acetylcholine in the respiratory tract. ersnet.org This dual approach targets different pathways involved in airway narrowing.
Fenoterol provides rapid onset of action, resulting in prompt but shorter-acting bronchodilation, while ipratropium bromide has a slower onset but a more prolonged effect. ersnet.orgemedz.net The co-administration of these agents produces an additive, rather than synergistic, effect on airway function. nih.gov Studies have consistently demonstrated that the combination of fenoterol and ipratropium leads to a greater and more sustained improvement in lung function compared to either agent used as monotherapy. atsjournals.org This enhanced effect allows for satisfactory bronchodilation to be achieved at lower doses of the beta-stimulant, which can minimize the risk of cardiovascular side effects. nih.gov The combination therapy has been shown to be superior in bronchodilator efficacy in numerous studies involving patients with chronic obstructive pulmonary disease (COPD) and asthma. atsjournals.org
Clinical research has consistently demonstrated the efficacy and tolerability of fixed-dose combinations of fenoterol and ipratropium bromide in patients with obstructive airway diseases. In a study involving patients with chronic bronchitis and stable asthma, a combination aerosol of fenoterol and ipratropium bromide produced a significantly greater bronchodilator action three to four hours after inhalation compared to salbutamol or fenoterol alone. nih.gov The effect of the combined preparation was observed to last up to seven hours. nih.gov
Another study in children with extrinsic bronchial asthma found that a fixed-combination metered aerosol of fenoterol and ipratropium bromide achieved significant bronchodilation, with a notable decrease in respiratory system resistance. nih.gov This effect was observed even when inhalation was not perfectly synchronized with the aerosol release, highlighting its utility in pediatric populations. nih.gov
Regarding tolerability, the combination therapy generally exhibits a favorable profile. In a comparative study, side effects for the fenoterol/ipratropium bromide combination were minimal and not significantly different from those of salbutamol or fenoterol monotherapy. nih.gov Furthermore, when compared with fenoterol alone, the combination therapy resulted in fewer instances of adverse effects, particularly tremors. atsjournals.org Common, generally mild side effects associated with the combination inhaler include dry mouth, cough, headache, dizziness, and trembling. singhealth.com.sg
The development of new inhalation devices, such as the Respimat® Soft Mist™ Inhaler, has been shown to improve drug delivery. Studies have demonstrated that administering fenoterol and ipratropium bromide via this device is as effective and safe as higher doses delivered via a conventional metered-dose inhaler (MDI), allowing for a two- to four-fold reduction in the nominal dose. ersnet.orgnih.govresearchgate.net
| Study Population | Comparator(s) | Key Efficacy Finding | Tolerability Finding | Reference |
|---|---|---|---|---|
| 20 patients with chronic bronchitis, 4 with chronic stable asthma | Fenoterol alone, Salbutamol | Combination had significantly greater bronchodilator action at 3 and 4 hours; effect lasted up to 7 hours. | Side effects were minimal and not significantly different between the three drugs. | nih.gov |
| 12 children (3.5 to 6 years) with extrinsic bronchial asthma | N/A (different administration forms compared) | Significant decrease in median respiratory resistance (up to 44.4-48% of baseline). | Not specifically detailed in abstract. | nih.gov |
| Patients with stable asthma | Placebo, Fenoterol/Ipratropium via MDI | Respimat® delivery was as effective as higher doses from a conventional MDI. | Active treatments were well tolerated and safe. | ersnet.org |
| Children with asthma | Fenoterol/Ipratropium via CFC-MDI plus spacer | Respimat® SMI efficacy was equivalent to or greater than MDI with a spacer, allowing for a 2-4 fold dose reduction. | Safety profile of Respimat® SMI was comparable to that of the CFC-MDI plus spacer. | nih.gov |
Therapeutic Applications Beyond Respiratory Disorders
Fenoterol has been utilized as a tocolytic agent to inhibit uterine contractions and prevent preterm labor. nih.govoup.com As a beta-adrenergic receptor agonist, it induces myometrial relaxation. oup.com The use of beta-agonists like fenoterol is a standard regimen for managing preterm birth, although their long-term efficacy has been a subject of discussion. nih.govoup.com Tocolytic therapy is primarily aimed at delaying delivery for a sufficient period, typically 2 to 7 days, to allow for the administration of corticosteroids to improve fetal lung maturity or for in-utero transfer to a specialized center. uspharmacist.comtandfonline.com
Research into the effects of prolonged fenoterol treatment for tocolysis has shown that it can lead to a selective down-regulation of beta-adrenergic receptors in the human myometrium. nih.govoup.com This desensitization may limit the long-term therapeutic value of the treatment. nih.gov One study involving pregnant patients who received fenoterol for at least five days found a reduction in the number of myometrial beta-2-adrenergic receptors without a corresponding decrease in the messenger RNA (mRNA) concentrations for these receptors. oup.com
In a randomized, multicenter clinical study comparing fenoterol with nifedipine for managing threatened preterm labor, both drugs showed similar latency periods in delaying delivery. karger.com However, the fenoterol-treated group experienced significantly more adverse drug events. karger.com
| Tocolytic Agent | Primary Outcome (Latency Period) | Adverse Events | Reference |
|---|---|---|---|
| Fenoterol | 25.6 days (no significant difference from Nifedipine) | 57.8% of patients experienced adverse events. | karger.com |
| Nifedipine | 26.7 days (no significant difference from Fenoterol) | 19.0% of patients experienced adverse events. | karger.com |
The potential application of fenoterol in the context of congestive heart failure (CHF) has been a subject of preclinical and early-phase clinical investigation. The rationale stems from its properties as a beta-agonist, which can increase heart rate and cardiac output. drugbank.comclinicaltrials.gov An initial Phase 1 clinical trial was designed to assess the safety and efficacy of two different forms of fenoterol in improving heart function in healthy volunteers, with the goal of developing it as a potential treatment for heart failure. drugbank.comclinicaltrials.gov
In a study involving patients recovering from open-heart surgery, intravenous administration of fenoterol produced marked cardiovascular effects. nih.gov It led to a 91% increase in the cardiac index and increases in left and right ventricular stroke work by 26% and 54%, respectively, without causing ventricular arrhythmias. nih.gov These findings suggested that fenoterol could be a useful supplement to other sympathomimetic drugs in certain cardiovascular contexts. nih.gov
The development of relevant animal models is crucial for studying CHF. nih.govfrontiersin.org Large animal models, such as those using pigs, dogs, or sheep, are often preferred as their cardiovascular physiology more closely resembles that of humans compared to small rodent models. nih.govfrontiersin.org These models are used to simulate different etiologies of heart failure, including ischemia, pressure overload, and volume overload, providing a platform to investigate potential therapeutics like fenoterol. frontiersin.org However, models using beta-agonists like isoproterenol to induce heart failure have been shown to produce effects on diaphragm contractility that are contrary to what is observed in human patients, indicating limitations for translational research. plos.orguss.cl
Pharmacogenomics and Personalized Medicine Approaches
Genetic Polymorphisms and Fenoterol Response
Genetic variations within the Beta-2 Adrenergic Receptor Gene (ADRB2) can significantly impact how individuals respond to fenoterol and other β2-agonists. The ADRB2 gene, located on chromosome 5q31-q32, encodes the β2-adrenergic receptor, a key target for bronchodilator medications. nih.govgeneticsmr.comnih.gov
Among the numerous single nucleotide polymorphisms (SNPs) identified in the ADRB2 gene, Arg16Gly (rs1042713) and Gln27Glu (rs1042714) are two of the most common and widely studied. nih.govgeneticsmr.comnih.govtandfonline.com These polymorphisms involve amino acid substitutions at codons 16 (Arginine to Glycine) and 27 (Glutamine to Glutamic acid) of the receptor. geneticsmr.com The frequencies of these variants can differ across ethnic groups. nih.govnih.govtandfonline.com These genetic variations are thought to influence receptor downregulation and desensitization, thereby affecting the cellular response to β2-agonists. nih.govtandfonline.com
Table 1: Key ADRB2 Polymorphisms Affecting β2-Agonist Response
| Polymorphism | Location (Codon) | Amino Acid Change | rsID | Potential Functional Impact |
| Arg16Gly | 16 | Arginine to Glycine | rs1042713 | Influences receptor downregulation and desensitization. nih.govtandfonline.com |
| Gln27Glu | 27 | Glutamine to Glutamic acid | rs1042714 | Influences receptor downregulation and desensitization. nih.govtandfonline.com |
The impact of ADRB2 polymorphisms on fenoterol response has been a subject of research, though findings can sometimes be conflicting due to variations in study design, patient populations, and definitions of response. geneticsmr.commdpi.comcam.ac.ukresearchgate.net
Some studies have indicated that individuals homozygous for the Arg16 allele (Arg16Arg) may exhibit a more favorable bronchodilation response to fenoterol compared to those with other genotypes, such as Arg16Gly or Gly16Gly. For instance, in a pediatric study involving children administered fenoterol, Arg16Arg homozygotes showed better bronchodilation (108.68 ± 15.62% post-bronchodilator FEV1) compared to Arg16Gly and Gly16Gly genotypes (101.86 ± 14.03% post-bronchodilator FEV1). mdpi.comcam.ac.uk This suggests that the presence of Arginine at position 16 might be associated with a more robust bronchodilator effect. mdpi.com
Conversely, the association between Gln27Glu genotypes and fenoterol response has been less consistently established, with some studies reporting no clear association. geneticsmr.commdpi.com The complex interplay of these and other genetic factors, potentially including haplotype effects, underscores the need for further research to fully understand their influence on clinical outcomes with fenoterol. nih.govcam.ac.uk
Organic Cation Transporter (OCT) Gene Variations and Fenoterol Pharmacokinetics
Organic Cation Transporters (OCTs) are a family of membrane proteins crucial for the absorption, distribution, metabolism, and excretion of various endogenous compounds and cationic drugs, including fenoterol. tandfonline.comnih.govmdpi.comresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov Among these, Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is highly expressed in the human liver and plays a significant role in the hepatic uptake of many drugs. tandfonline.commdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov Fenoterol is a known substrate for OCT1, OCT2, and OCT3. tandfonline.com
Genetic variations in OCT genes, particularly SLC22A1, can lead to altered fenoterol pharmacokinetics. Common amino acid substitutions and loss-of-function polymorphisms in OCT1 have been associated with changes in drug exposure. tandfonline.comnih.govresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org For instance, individuals categorized as "poor OCT1 transporters" due to homozygous or compound heterozygous carriage of certain loss-of-function OCT1 alleles (e.g., *3, *4, *5) have demonstrated higher area under the plasma concentration-time curves (AUCs) for fenoterol compared to wild-type individuals. nih.govresearchgate.net This indicates that impaired OCT1 function can lead to increased systemic exposure to fenoterol. nih.govresearchgate.net
Clinical studies comparing the pharmacokinetics and side effects of fenoterol in healthy volunteers with and without heritable OCT1 deficiency have demonstrated the clinically relevant role of OCT1-mediated uptake into hepatocytes. tandfonline.com Furthermore, studies utilizing Oct1/2 knockout mice have confirmed the role of Oct1 in the hepatic clearance and liver partitioning of fenoterol, showing a significant decrease in hepatic exposure in these knockout models. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov
While certain coding variants of OCT1 have a clear impact, other genetic variations may have more limited effects. For example, the rs35854239 variant, an 8 base pair duplication at the exon 7-intron 7 junction of SLC22A1, was associated with a reduction in OCT1 expression in human liver. However, this variant showed only limited effects on fenoterol pharmacokinetics when compared to the well-known loss-of-function coding variants. nih.govresearchgate.net Similarly, common single nucleotide polymorphisms in the OCT1 promoter region, such as -1795G>A (rs6935207) and -201C>G (rs58812592), have been found to have only minor effects on OCT1 expression and were not significantly associated with fenoterol pharmacokinetics in healthy individuals. mdpi.com
Table 2: Impact of OCT1 Polymorphisms on Fenoterol Pharmacokinetics
| OCT1 Polymorphism/Phenotype | Effect on Fenoterol Pharmacokinetics | Reference |
| Loss-of-function coding variants (e.g., *3, *4, *5) | Increased plasma AUC (higher systemic exposure) | nih.govresearchgate.net |
| Heritable OCT1 deficiency | Altered pharmacokinetics (impaired hepatic uptake) | tandfonline.com |
| rs35854239 (8 bp duplication) | Limited effect on pharmacokinetics compared to coding variants | nih.govresearchgate.net |
| Common promoter SNPs | Minor effects on pharmacokinetics | mdpi.com |
Future Directions in Fenoterol Pharmacogenomics Research
The field of pharmacogenomics is rapidly advancing, offering significant potential for personalizing fenoterol therapy. Future research in fenoterol pharmacogenomics should aim to address current limitations and build upon existing knowledge.
Key future directions include conducting larger, more diverse studies to confirm existing findings and establish the clinical utility of pharmacogenomic testing for fenoterol. nih.govmdpi.comfrontiersin.org This is crucial for translating research discoveries into actionable clinical recommendations. The increasing availability of advanced human genome analysis technologies, such as whole-genome sequencing, and international data-sharing networks will be instrumental in identifying novel genetic variants and understanding their impact across different racial and ethnic groups. nih.gov
Beyond single gene variants, future research should also explore the complex interplay of multiple genetic variations (haplotypes), gene-environment interactions, and the influence of epigenetic regulation (e.g., DNA methylation) and non-coding RNAs (e.g., small interfering RNAs and long-stranded non-coding RNAs) on fenoterol response. nih.gov Understanding these intricate mechanisms will provide a more comprehensive picture of inter-individual variability.
Ultimately, the goal of fenoterol pharmacogenomics research is to enable a personalized medicine approach, where genetic information can be used to predict an individual's likelihood of responding favorably to fenoterol, optimize drug efficacy, and minimize potential adverse effects, thereby moving beyond a trial-and-error approach to treatment. nih.govmdpi.comfrontiersin.orgatsjournals.orgdecode.com
Preclinical Research and Animal Models
In Vitro Studies on Receptor Functionality and Signaling
In vitro studies have been fundamental in characterizing the direct effects of fenoterol on isolated tissues and cells, providing a foundational understanding of its interaction with β2-adrenoceptors and subsequent signaling cascades.
Studies utilizing isolated tissue preparations have been crucial for understanding fenoterol's effects on smooth muscle reactivity and receptor function.
In guinea pig tracheal preparations, fenoterol has been studied for its relaxant properties. Research comparing fenoterol with other β2-sympathomimetics like salbutamol (B1663637) and formoterol found that in partially precontracted tracheae, fenoterol demonstrated potent relaxation nih.gov. However, another study investigating the effects of chronic exposure showed that while there was no evidence of β2-adrenoceptor desensitization in terms of relaxant responses to fenoterol, there was a twofold increase in tracheal smooth muscle contractile responses to acetylcholine nih.gov. In bovine tracheal smooth muscle, prolonged incubation with fenoterol did induce β2-adrenoceptor desensitization, characterized by a decrease in the maximal effect of isoprenaline-induced adenylyl cyclase activity and smooth muscle relaxation drugbank.com.
Research on isolated rat urinary bladder has validated fenoterol as a suitable pharmacological tool for assessing β2-adrenoceptor-mediated responses nih.gov. The potency of fenoterol was found to be significantly greater when the tissue was pre-contracted with potassium chloride compared to carbachol nih.gov. The selectivity of fenoterol for the β2-adrenoceptor was confirmed by the use of antagonists; the β2-AR antagonist ICI 118,551 shifted the relaxation curve to the right, while the β3-AR antagonist L 748,337 had minimal effect nih.gov.
Table 1: Effect of Antagonists on Fenoterol Potency in Isolated Rat Urinary Bladder
| Condition | pEC50 Value (Mean ± SD) |
|---|---|
| Fenoterol Alone | 6.56 ± 0.25 |
| Fenoterol + L 748,337 (β3-AR antagonist) | 6.33 ± 0.61 |
| Fenoterol + ICI 118,551 (β2-AR antagonist) | 5.03 ± 0.18 |
Data sourced from a study on rat urinary bladder preparations pre-contracted with KCl nih.gov.
Isolated cardiomyocyte models have provided critical insights into the direct cardiac effects of fenoterol and its stereoisomers. Experiments on isolated rat cardiomyocytes suggested that the therapeutic activity of racemic fenoterol might reside primarily with its (R,R)-enantiomer nih.gov. This enantiomer was shown to have more potent effects on cardiomyocyte contraction and demonstrated better Gs protein selectivity compared to other isomers nih.gov. Further studies in isolated mouse atria indicated that fenoterol can modulate the synthesis of nitric oxide and affect Ca2+ transients researchgate.net.
In preparations of isolated human ventricular myocardium, fenoterol was found to exert a direct positive inotropic effect, increasing the force of contraction nih.gov. This effect was mediated by both β1- and β2-adrenoceptors, as confirmed by the use of selective antagonists nih.gov.
In Vivo Studies in Animal Models
In vivo studies have allowed for the investigation of fenoterol's integrated physiological effects in complex biological systems, revealing outcomes that sometimes differ from in vitro findings.
The guinea pig has been a frequently used model for asthma and bronchospasm research due to its physiological similarities to human airways portlandpress.comresearchgate.net. In one in vivo study, normal and ovalbumin-sensitized guinea pigs were exposed to nebulized fenoterol for six weeks. This chronic exposure led to a twofold increase in maximum pulmonary resistance and a fourfold decrease in the acetylcholine concentration required to elicit a tenfold increase in resistance, indicating a state of airway hyperresponsiveness nih.gov. Another study in guinea pigs also found that chronic fenoterol exposure could induce airway remodeling, specifically a thickening of adventitial areas in smaller airways nih.gov. Using intact guinea pig lung slices, fenoterol was shown to provide bronchoprotection against airway constriction induced by methacholine nih.gov.
Table 2: In Vivo Airway Responsiveness in Guinea Pigs After 6-Week Fenoterol Exposure
| Parameter | Change in Fenoterol-Treated Group vs. Control |
|---|---|
| RLmax (Maximum Pulmonary Resistance) | 2-fold increase |
| PC10 (ACh concentration for 10-fold RL increase) | 4-fold decrease |
Data reflects changes in response to nebulized acetylcholine challenge nih.gov.
Cardiovascular effects have been extensively studied in rodent models. In a rat model of post-myocardial infarction (MI) dilated cardiomyopathy, treatment with racemic fenoterol was shown to attenuate the remodeling of the left ventricle, reduce functional decline, and halt the expansion of the MI area within the first two months nih.govnih.gov.
Other studies have focused on cardiotoxicity. In adult rats, long-term administration of fenoterol resulted in a dose-dependent increase in heart weight, and at high doses, the development of extended myocardial scars nih.gov.
Preclinical research focusing specifically on the effects of fenoterol in animal models of neuropathic allodynia is not extensively documented in the reviewed literature. While other β2-adrenergic receptor agonists have been investigated for pain modulation, specific data on fenoterol's efficacy in established models of neuropathic pain, such as those involving nerve injury, were not available in the sources consulted cornell.edunih.govnih.govmdpi.comfrontiersin.org.
Zebrafish Models for β2-Adrenergic Receptor Function and Toxicity
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for pharmacological and toxicological research due to its genetic tractability, rapid external development, and optical transparency of embryos and larvae. nih.govfrontiersin.org These characteristics permit detailed, non-invasive imaging of developing organ systems, making the zebrafish particularly well-suited for studying the function of β2-adrenergic receptors (β2-ARs) and the potential toxicity of compounds like Fenoterol.
A comprehensive pharmacological analysis of (R,R)-fenoterol and its derivatives has been conducted using zebrafish to elucidate the distinct roles of β2-AR subtypes A and B. nih.govresearchgate.net Researchers have described dose-dependent changes following exposure to fenoterols, focusing on general toxicity, cardiotoxicity, and neurobehavioral responses. nih.govresearchgate.net
Molecular docking simulations have complemented these in vivo studies. researchgate.net Results from these simulations indicate that (R,R)-Fenoterol demonstrates the highest affinity for the subtype A of the zebrafish β2-AR. nih.govresearchgate.net This interaction with the β2A-AR is potentially linked to pigment depletion observed in the zebrafish larvae. nih.govresearchgate.net
Toxicity studies in zebrafish have revealed specific adverse effects associated with Fenoterol and its derivatives. For instance, cardiotoxic and anxiogenic effects have been observed and are thought to be associated with compounds that show lower affinity for zebrafish β2-ARs. nih.govresearchgate.net Furthermore, modulation of the subtype B β2-AR has been linked to the development of physical malformations, increased locomotor activity, and a negative chronotropic effect on heart rate. nih.govresearchgate.net These findings underscore the utility of the zebrafish model in dissecting the specific physiological and toxicological pathways affected by β2-AR agonists.
| Compound | Receptor Subtype Affinity | Observed Effects in Zebrafish Models |
|---|---|---|
| (R,R)-Fenoterol | Highest for β2A-AR | Pigment depletion |
| (R,R)-4'-methoxyfenoterol ((R,R)-MFen) | Lowest for β2-ARs | Cardiotoxic and anxiogenic effects |
| (R,R)-4'-methoxy-1-naphtylfenoterol ((R,R)-MNFen) | Highest for β2B-AR | Development of malformations, increased locomotor activity, negative chronotropic effect |
Comparative Animal Studies of Fenoterol and Derivatives
Comparative studies in animal models are crucial for understanding the relative pharmacological and toxicological profiles of a parent compound and its derivatives. In the context of Fenoterol, research utilizing the zebrafish model has provided a platform for the direct comparison of (R,R)-Fenoterol with its novel derivatives, (R,R)-4'-methoxyfenoterol ((R,R)-MFen) and (R,R)-4'-methoxy-1-naphtylfenoterol ((R,R)-MNFen). nih.govresearchgate.net
These studies have highlighted significant differences in the affinity of these compounds for the two subtypes of zebrafish β2-adrenergic receptors (β2A-AR and β2B-AR), which in turn correlate with distinct physiological and toxicological outcomes. nih.govresearchgate.net
(R,R)-Fenoterol was found to have the highest affinity for the β2A-AR subtype. nih.govresearchgate.net In contrast, (R,R)-MNFen displayed the highest affinity for the β2B-AR subtype. nih.gov This difference in receptor preference is associated with markedly different effects. The modulation of the β2B-AR by (R,R)-MNFen was linked to the incidence of developmental malformations, an increase in locomotor activity, and a negative chronotropic effect (a decrease in heart rate). nih.govresearchgate.net
Conversely, (R,R)-MFen exhibited the lowest affinity for the zebrafish β2-ARs among the tested compounds. nih.govresearchgate.net The observed cardiotoxic and anxiogenic effects of (R,R)-MFen may be attributable to this lower affinity for the target receptors, potentially leading to off-target effects or different downstream signaling cascades. nih.gov
These comparative data from the zebrafish model offer valuable insights into the structure-activity relationships of Fenoterol derivatives. The findings demonstrate how modifications to the chemical structure can alter receptor subtype selectivity and, consequently, the biological and toxicological profile of the compound. This information is critical for guiding the development of new β2-AR agonists with improved therapeutic indices.
| Compound | Primary Receptor Subtype Affinity | Key Comparative Findings in Zebrafish Model |
|---|---|---|
| (R,R)-Fenoterol | β2A-AR | Associated with pigment depletion. Serves as the parent compound for comparison. |
| (R,R)-4'-methoxyfenoterol ((R,R)-MFen) | Lowest overall for β2-ARs | Demonstrates cardiotoxic and anxiogenic effects, possibly due to low target receptor affinity. |
| (R,R)-4'-methoxy-1-naphtylfenoterol ((R,R)-MNFen) | β2B-AR | Induces malformations, increases locomotor activity, and causes a negative chronotropic effect. |
Analytical Methodologies for Fenoterol Quantification in Research
Chromatographic Techniques
Chromatographic methods are widely employed for the separation and quantification of fenoterol, offering high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) stands as a robust and extensively utilized technique for the determination of fenoterol in pharmaceutical formulations. A common approach involves reversed-phase chromatography using a C18 column. bvsalud.org One validated method utilized a mobile phase composed of acetonitrile and water (30:70, v/v) with 0.1% triethylamine, adjusted to a pH of 5.0 with formic acid. bvsalud.orgijacskros.com Detection is typically carried out using a UV detector set at 276 nm. bvsalud.orgijacskros.com This method has demonstrated linearity in the concentration range of 0.025 to 0.15 mg/mL, with a correlation coefficient greater than 0.999. bvsalud.org The limit of detection and limit of quantification have been reported as 0.002 mg/mL and 0.006 mg/mL, respectively. ijacskros.com Furthermore, the accuracy of this methodology has been confirmed, with a mean percentage recovery of 99.53%. bvsalud.org Intra- and interday relative standard deviations were found to be ≤2.0%, indicating good precision. bvsalud.orgijacskros.com Another HPLC assay developed for the simultaneous determination of fenoterol hydrobromide and other bronchodilators in nebulizer solutions used a reversed-phase ion-pair method with a Nova-Pak C18 column and UV detection at 220 nm. nih.gov The standard curve for this compound was linear over the range of 27.8-500.0 µg/mL in this assay. nih.gov
Interactive Table: HPLC Method Parameters for Fenoterol Quantification
| Parameter | Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 (150 mm x 3.9 mm i.d., 5 µm) | bvsalud.org |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Triethylamine (pH 5.0) | bvsalud.orgijacskros.com |
| Flow Rate | 1.0 mL/min | bvsalud.org |
| Detection | UV at 276 nm | bvsalud.orgijacskros.com |
| Linearity Range | 0.025 - 0.15 mg/mL | bvsalud.org |
| Correlation Coefficient | >0.999 | bvsalud.org |
| Limit of Detection (LOD) | 0.002 mg/mL | ijacskros.com |
| Limit of Quantification (LOQ) | 0.006 mg/mL | ijacskros.com |
| Accuracy (Mean Recovery) | 99.53% | bvsalud.org |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. In the context of fenoterol analysis, GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and confirmation. researchgate.net A method for the comprehensive screening of beta-2 agonists in human urine utilizes a derivatization step with formaldehyde, which converts fenoterol and other related compounds into a tetrahydroisoquinoline derivative. researchgate.net This derivatization improves the gas chromatographic and mass spectrometric properties of the analyte. researchgate.net The detection limit for this GC-MS screening method is reported to be 10 ng/mL in urine. researchgate.net GC is also a valuable tool in pharmaceutical quality control for impurity analysis, stability testing, and ensuring that residual solvent levels comply with regulatory requirements. drawellanalytical.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of fenoterol in biological matrices such as human plasma and urine. nih.govsigmaaldrich.com One developed LC-MS/MS method demonstrated linearity from 50 pg/mL to 2000 pg/mL in plasma and from 2.500 ng/mL to 160 ng/mL in urine. sigmaaldrich.comresearchgate.net A key advantage of this technique is its low limit of quantitation, which was reported to be 52.8 pg/mL in plasma. nih.govsigmaaldrich.comresearchgate.net The coefficient of variation for quality control standards was less than 15% for high concentrations and less than 10% for low concentrations in plasma, indicating good precision. nih.govsigmaaldrich.com For the analysis of fenoterol enantiomers, an Astec Chirobiotic T analytical column can be employed. nih.gov A typical mobile phase for such an analysis consists of methanol containing 0.2% acetic acid and 0.01% triethylamine. nih.gov
Interactive Table: LC-MS/MS Method Parameters for Fenoterol in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Analytical Column | Astec Chirobiotic T 5 µM (for enantioselective separation) | nih.gov |
| Mobile Phase | Methanol with 0.2% Acetic Acid and 0.01% Triethylamine | nih.gov |
| Linearity Range | 52.7 - 2109.3 pg/mL | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 52.8 pg/mL | nih.gov |
Spectroscopic and Immunoassay Methods
Spectroscopic methods provide simpler and often more rapid alternatives to chromatographic techniques for fenoterol quantification, particularly in pharmaceutical formulations.
Several spectrophotometric methods have been developed for the determination of fenoterol. One such method is based on the reaction of fenoterol with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) at pH 7.2, which produces a yellow adduct with a maximum absorbance at 400 nm. nih.govresearchgate.net This method follows Beer's law within a concentration range of 5-30 µg/mL and has a minimum detection limit of 0.24 µg/mL. nih.govresearchgate.net Another approach involves the oxidative coupling reaction of fenoterol with 3-methyl-2-benzothiazolinone hydrazone (MBTH) and ceric sulphate as an oxidizing agent, resulting in a red-brown colored compound with an absorption maximum at 475 nm. researchgate.net This method is linear over a concentration range of 3.0 to 12.0 µg/mL. researchgate.net A third method utilizes the reduction of Folin-Ciocalteu's phenol reagent by fenoterol to produce a blue-colored product with an absorption maximum at 655 nm, showing good correlation in the concentration range of 2-14 µg/mL. ekb.eg An ion-pair formation method between fenoterol and hematoxylin in an alkaline medium yields a stable colored product with maximum absorption at 559 nm and is linear in the range of 20-100 µg/mL. research-nexus.net
Interactive Table: Spectrophotometric Methods for Fenoterol Quantification
| Reagent/Method | λmax (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |
|---|---|---|---|---|
| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 400 | 5 - 30 | 0.24 | nih.govresearchgate.net |
| 3-methyl-2-benzothiazolinone hydrazone (MBTH) | 475 | 3.0 - 12.0 | - | researchgate.net |
| Folin-Ciocalteu's phenol reagent (FCP) | 655 | 2 - 14 | 0.011 | ekb.eg |
Spectrofluorimetry offers a highly sensitive method for the determination of fenoterol. One developed method is based on the nitrosation of fenoterol, followed by a reaction with 2-cyanoacetamide in the presence of ammonia. researchgate.net The resulting fluorescent product is measured at an emission wavelength of 380 nm after excitation at 338 nm. researchgate.net This spectrofluorimetric method demonstrated a linear calibration graph in the range of 0.064–0.64 μg/mL, with a correlation coefficient of 0.9999 and a relative standard deviation of 0.83%. researchgate.net
Interactive Table: Spectrofluorimetric Method for Fenoterol Quantification
| Parameter | Value | Reference |
|---|---|---|
| Principle | Nitrosation followed by reaction with 2-cyanoacetamide | researchgate.net |
| Excitation Wavelength (λex) | 338 nm | researchgate.net |
| Emission Wavelength (λem) | 380 nm | researchgate.net |
| Linearity Range | 0.064 - 0.64 µg/mL | researchgate.net |
| Correlation Coefficient | 0.9999 | researchgate.net |
Voltammetry and Electrophoresis
Electrochemical and electrophoretic methods offer alternative approaches for fenoterol quantification, often cited alongside chromatographic techniques. ijacskros.com
Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived by measuring the current as a function of applied potential. fabad.org.trresearchgate.net Techniques such as absorptive stripping voltammetry and differential pulse voltammetry have been applied to fenoterol analysis. researchgate.netnih.gov One study reported the voltammetric determination of fenoterol in dosage forms and biological fluids following nitrosation. bvsalud.org Another study described the cyclic voltammetric behavior of fenoterol, noting an irreversible redox process associated with the oxidation of the amine group. researchgate.net While voltammetric methods can determine fenoterol, challenges such as low recovery and high standard deviation have been observed in some applications. researchgate.net
Electrophoresis refers to separation techniques based on the differential migration of charged species in an electric field. For fenoterol analysis, capillary electrophoresis methods have been reported. ijacskros.com These include capillary zone electrophoresis and capillary electrochromatography coupled with mass spectrometry, which have been successfully used for fenoterol determination in biological fluids. nih.gov
Table 3: Electrochemical and Electrophoretic Methods for Fenoterol
| Technique | Application/Finding | Reference |
|---|---|---|
| Absorptive Stripping Voltammetry | Reported for the determination of fenoterol. | nih.gov |
| Cyclic Voltammetry | Shows an irreversible redox process at 0.74 V. | researchgate.net |
| Electrogenerated Chemiluminescence | Used for fenoterol determination with a detection limit of 2.4x10⁻⁷ mol/L. | researchgate.net |
| Capillary Zone Electrophoresis | Reported for the analysis of fenoterol. | ijacskros.comnih.gov |
Method Validation for Biological Samples and Pharmaceutical Formulations
The validation of analytical methods is essential to ensure their reliability for intended applications, such as quality control of pharmaceuticals or analysis of biological specimens. ijacskros.combvsalud.org Validation is performed according to established guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. bvsalud.org
For pharmaceutical formulations , High-Performance Liquid Chromatography (HPLC) methods for this compound have been extensively validated. ijacskros.combvsalud.org One validated method demonstrated linearity over a concentration range of 0.025 to 0.15 mg/mL, with a limit of detection (LOD) of 0.003 mg/mL and a limit of quantification (LOQ) of 0.012 mg/mL. bvsalud.org The accuracy of this method was reported with a mean percentage of 99.53%, and both intra- and interday precision showed relative standard deviations (RSD) of ≤2.0%. bvsalud.org The method's specificity was confirmed by the absence of interference from excipients in commercial samples. bvsalud.org Robustness was evaluated by introducing small, deliberate variations to method parameters like mobile phase composition and flow rate, with the method remaining unaffected. bvsalud.org
For biological samples , an online immunoextraction method coupled with liquid chromatography/mass spectrometry (LC/MS) was validated for the quantification of R,R′-fenoterol and its derivatives in rat plasma. nih.gov This method showed high selectivity towards the target analytes. nih.gov The validation demonstrated an assay accuracy of over 96% and intra- and inter-day precision of less than 12.4%. nih.gov The stability of the analytes was confirmed under various conditions, including benchtop exposure, freeze/thaw cycles, and autosampler storage. nih.gov The LOD for R,R′-fenoterol in this assay was 0.1 ng/mL. nih.gov
Table 4: Summary of Method Validation Parameters for Fenoterol Analysis
| Method | Matrix | Parameter | Result | Reference |
|---|---|---|---|---|
| HPLC-UV | Pharmaceutical Formulation | Accuracy | 99.53% mean recovery | bvsalud.org |
| Precision (RSD) | ≤2.0% | bvsalud.org | ||
| Linearity (r) | >0.999 | bvsalud.org | ||
| LOD | 0.003 mg/mL | bvsalud.org | ||
| LOQ | 0.012 mg/mL | bvsalud.org | ||
| Online Immunoextraction LC/MS | Rat Plasma | Accuracy | >96% | nih.gov |
| Precision (RSD) | <12.4% | nih.gov | ||
| Linearity (r²) | 0.994 | nih.gov |
Novel Drug Delivery Systems and Formulation Research for Fenoterol
Soft Mist Inhalers (e.g., Respimat)
Soft Mist Inhalers (SMIs), such as the Respimat device, represent a significant advancement in inhaled drug delivery for fenoterol. These devices are designed to overcome some of the limitations associated with conventional metered dose inhalers (MDIs), particularly regarding drug deposition patterns and coordination requirements for patients.
The Respimat inhaler's unique design features contribute to its ability to enhance lung deposition and reduce unwanted oropharyngeal deposition of fenoterol. The device generates a fine, slow-moving mist with a velocity of approximately 0.8 m/sec, which is notably slower (3 to 10 times) than the aerosol clouds produced by pressurized MDIs. fishersci.caciteab.com This slower velocity, coupled with a longer spray duration (approximately 1.2 seconds), allows for better patient coordination with inhalation and results in a higher fine particle fraction (up to 65% of the dose in respirable particles less than 5.8 µm in diameter). fishersci.caciteab.comfishersci.fidaneshyari.com
Studies using gamma scintigraphy have demonstrated the superior lung deposition of fenoterol delivered via Respimat. For instance, mean whole-lung deposition of fenoterol was significantly greater when delivered by Respimat (39.2% of the metered dose) compared to a conventional MDI alone (11.0%) or an MDI with an Aerochamber spacer (9.9%). wikipedia.orgdsmz.defishersci.ca Conversely, oropharyngeal deposition of fenoterol was substantially lower with Respimat (37.1%) compared to the MDI (71.7%). fishersci.caciteab.comwikipedia.orgdsmz.de This improved lung targeting is maintained even in patients with suboptimal inhaler technique, where Respimat still showed higher lung deposition (37% of delivered dose without training, 53% with training) compared to hydrofluoroalkane (HFA)-MDIs (21% for both untrained and trained techniques). fishersci.ca
Table 8.1.1: Fenoterol Deposition from Inhaler Devices
| Device | Lung Deposition (% of metered dose) | Oropharyngeal Deposition (% of metered dose) |
| Respimat | 39.2% wikipedia.orgdsmz.defishersci.ca | 37.1% fishersci.caciteab.comwikipedia.orgdsmz.de |
| Conventional MDI | 11.0% wikipedia.orgdsmz.de | 71.7% fishersci.caciteab.comwikipedia.orgdsmz.de |
| MDI + Aerochamber | 9.9% wikipedia.orgdsmz.de | (generally reduced compared to MDI alone) |
| Respimat (poor technique, untrained) | 37% (of delivered dose) fishersci.ca | (not explicitly stated) |
| Respimat (poor technique, trained) | 53% (of delivered dose) fishersci.ca | (not explicitly stated) |
| HFA-MDI (poor technique, untrained/trained) | 21% (of metered dose) fishersci.ca | (not explicitly stated) |
Clinical investigations have extensively compared the efficacy and safety profiles of fenoterol, particularly in fixed combination with ipratropium (B1672105) bromide (F/I), when administered via Respimat versus conventional MDIs. These studies consistently indicate that Respimat can achieve equivalent or even superior bronchodilation with significantly lower nominal doses of the active compounds. fishersci.fidaneshyari.comnih.govwikipedia.orgmims.comrqbchemical.comnih.govnih.govnih.gov
For instance, studies have shown that doses of F/I as low as 12.5/5 µg and 25/10 µg delivered by Respimat were therapeutically equivalent to, or slightly superior in bronchodilator response (e.g., average forced expiratory volume in one second (FEV1) over 6 hours), to a 100/40 µg dose from a conventional MDI. daneshyari.comnih.govwikipedia.orgmims.comnih.gov This suggests that the Respimat device allows for a 2- to 4-fold reduction in the nominal daily dose of F/I while maintaining comparable therapeutic effects. mims.comnih.gov
Pharmacokinetic data further underscore the efficiency of Respimat, revealing a two-fold greater systemic availability of both fenoterol and ipratropium bromide following inhalation by Respimat compared to MDI. nih.govwikipedia.orgrqbchemical.comnih.gov This increased systemic availability from a lower nominal dose is a direct consequence of the enhanced lung deposition achieved with the soft mist technology. In terms of comparative safety, studies have generally concluded that the active treatments delivered by Respimat were well tolerated, and the safety profile of F/I via Respimat was comparable to that observed with CFC-MDIs. fishersci.fidaneshyari.comnih.govwikipedia.orgmims.comrqbchemical.comnih.govnih.gov
Table 8.1.2: Comparative Efficacy and Systemic Availability of Fenoterol/Ipratropium Bromide (F/I) via Respimat vs. MDI
| Comparison | Respimat F/I Dose (µg) | MDI F/I Dose (µg) | Efficacy Outcome (FEV1 AUC0-6h) | Systemic Availability (Respimat vs MDI) |
| Therapeutic Equivalence | 12.5/5 | 100/40 | Equivalent/Slightly Superior daneshyari.comnih.govwikipedia.orgmims.comnih.gov | Two-fold greater nih.govwikipedia.orgrqbchemical.comnih.gov |
| Therapeutic Equivalence | 25/10 | 100/40 | Equivalent/Slightly Superior daneshyari.comnih.govwikipedia.orgmims.comnih.gov | Two-fold greater nih.govwikipedia.orgrqbchemical.comnih.gov |
| Bronchodilator Effect | Lower doses | Higher doses | Equivalent bronchodilation fishersci.finih.govnih.gov | (Implied by efficacy at lower dose) |
Dry Powder Formulations
Dry powder inhalers (DPIs) represent another important class of inhaled drug delivery systems for respiratory medications like fenoterol. Research has investigated the performance of fenoterol in dry powder formulations, particularly in comparison to conventional MDIs. fishersci.caub.edu
Studies comparing single doses of fenoterol dry powder capsules (DPC) at 0.4 mg with fenoterol MDI at 0.4 mg in asthmatic patients have demonstrated similar bronchodilator efficacy, as indicated by comparable increases in specific airway conductance. fishersci.caub.edu However, a key finding from these comparisons is that fenoterol DPC resulted in a significantly lower tremor response and fewer hypokalemic effects compared to the MDI formulation. fishersci.caub.edunih.gov These differences in systemic effects, despite similar bronchodilation, suggest potential advantages in the systemic safety profile of the dry powder formulation, which may be attributed to differences in the pharmacokinetics, particularly the distribution and absorption characteristics, between the dry powder and aerosol forms. ub.edu
Furthermore, a randomized double-blind crossover study evaluating a fixed combination of fenoterol/ipratropium bromide delivered as a dry powder versus an MDI (both at 100 µg fenoterol + 40 µg ipratropium bromide) in patients with chronic obstructive airway disease showed that both formulations produced clinically significant and similar improvements in pulmonary function parameters, including forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). iocspublisher.org The dry powder formulation provided effective bronchodilation of a similar degree and duration to that achieved with the MDI, indicating its viability as an alternative delivery option. iocspublisher.org The development of dry powder formulations also extends to systems designed to deliver fixed-dose combinations of two or more active ingredients for the treatment of obstructive or inflammatory airway diseases. wikipedia.org
Table 8.2.1: Comparative Pharmacodynamic Effects of Fenoterol Dry Powder Capsules (DPC) vs. Metered Dose Inhaler (MDI)
| Parameter | Fenoterol DPC (0.4 mg) | Fenoterol MDI (0.4 mg) | Significance |
| Max Increase in Specific Airway Conductance (sec-1 x kPa-1) | 0.49 ± 0.07 fishersci.ca | 0.51 ± 0.06 fishersci.ca | Similar |
| Increase in Finger Tremor Amplitude (%) | 15.84 ± 4.35 fishersci.ca | 62.93 ± 10.21 fishersci.ca | Less with DPC (p<0.05) fishersci.caub.edu |
| Decrease in Plasma Potassium | Less with DPC fishersci.caub.edu | More with MDI fishersci.caub.edu | Less with DPC (p<0.05) fishersci.caub.edu |
Extended-Release Formulations
The inherent pharmacokinetic properties of fenoterol, including its relatively short half-life (approximately 4 hours) and significant first-pass metabolism (50-60%) following oral administration, necessitate frequent dosing with conventional formulations. skemman.is This can lead to fluctuating plasma concentrations and may not adequately address symptoms such as nocturnal asthma. To overcome these limitations, research has focused on developing extended-release formulations of fenoterol. skemman.isnih.gov
One area of development involves compression-coated core tablets of fenoterol hydrobromide. These formulations utilize various polymers, including hydrophilic types like Kollidon® SR and Polyox® WSR 303, and hydrophobic ones such as Precirol® ATO5, to control the rate of drug release. skemman.isnih.gov In vitro dissolution studies have shown that these compression-coated tablets exhibit significantly slower drug release rates compared to immediate-release or conventional matrix tablets. skemman.isnih.gov For example, a specific formulation incorporating 40 mg of Kollidon® SR, distributed between the core tablet and the compressed coat, demonstrated a zero-order release kinetic profile, effectively extending drug release for over 10 hours, with approximately 75% of the drug being released within 8.92 hours. skemman.isnih.gov
In vivo pharmacokinetic studies, such as those conducted in beagle dogs, have further validated the sustained release characteristics of these formulations. The Mean Residence Time (MRT) of fenoterol was significantly prolonged from 7.03 ± 0.76 hours for immediate-release tablets to 10.93 ± 1.25 hours for the extended-release formulation (P < 0.001). skemman.isnih.gov This extended MRT indicates the potential for maintaining therapeutic plasma concentrations for a longer duration, thereby reducing dosing frequency and offering a promising strategy for the prevention of nocturnal asthma symptoms. skemman.isnih.gov Beyond oral tablets, investigations have also explored this compound suppositories designed for sustained release, employing different fatty and thermogel bases to modulate drug liberation. nih.govnih.gov
Table 8.3.1: Pharmacokinetic Parameters of Fenoterol Extended-Release (ER) vs. Immediate-Release (IR) Tablets
| Formulation | Mean Residence Time (MRT) (h) | Time for 75% Release (t75) (h) |
| Immediate Release (Berotec®) | 7.03 ± 0.76 skemman.isnih.gov | N/A |
| Extended Release (Kollidon® SR F16) | 10.93 ± 1.25 skemman.isnih.gov | 8.92 skemman.isnih.gov |
Transdermal Delivery Systems
Transdermal drug delivery systems for fenoterol have been explored as an alternative route of administration to bypass limitations associated with oral intake, such as low oral bioavailability (approximately 2%) and rapid metabolism. wikipedia.orgresearchgate.net This approach offers the potential for controlled and prolonged drug release, which can enhance therapeutic outcomes and improve patient convenience.
Feasibility studies have investigated various transdermal formulations, including liquid systems and matrix patches. wikipedia.orgresearchgate.net Liquid formulations, such as fenoterol in a Transcutol:Oleic acid (1:1 ratio) co-solvent system, have demonstrated high skin permeation, with reported permeability coefficients as high as 774.3 cm·h−1 × 10−3. wikipedia.orgresearchgate.netuni.lu Matrix systems, typically incorporating pressure-sensitive adhesives like Duro-tak® 87-2074, have been developed with the inclusion of penetration enhancers. wikipedia.org The addition of enhancers such as 1-dodecyl-2-pyrrolidinone (B1196820) (DPY), often at concentrations around 10%, has been shown to significantly improve drug permeation across the skin. wikipedia.orgresearchgate.netuni.lu Pretreatment of the skin with oleic acid prior to patch application has also been identified as a method to enhance drug diffusion. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) is another permeation enhancer that has been successfully utilized in transdermal fenoterol delivery. nih.gov
In vivo studies, for example in rabbits, have indicated that these transdermal systems have the potential to deliver fenoterol effectively, maintaining consistent plasma concentrations above therapeutic levels for up to 24 hours. wikipedia.org This extended duration of delivery could significantly reduce the required dosing frequency, thereby improving patient compliance for the long-term management of chronic respiratory conditions. wikipedia.org
Table 8.4.1: Permeation Parameters of Fenoterol Transdermal Formulations
| Formulation/Enhancer | Key Permeation/Pharmacokinetic Data | Duration of Consistent Plasma Levels |
| Transcutol:Oleic acid (1:1 liquid) | Permeability Coefficient: 774.3 cm·h−1 × 10−3 uni.lu | (Generally up to 24 hours for transdermal) |
| Matrix with 10% 1-dodecyl-2-pyrrolidinone (F2) | Cmax: 219 ng/ml; AUC0-∞: 124636 ngmin/ml wikipedia.org | Up to 24 hours wikipedia.org |
| Liquid formulation (F1) | Cmax: 514.8 ng/ml; AUC0-∞: 485972 ngmin/ml wikipedia.org | Up to 24 hours wikipedia.org |
| Control matrix (F3, no enhancer) | Cmax: ~10 times lower than F2 wikipedia.org | (Lower, not specified) |
Considerations in Fenoterol Research and Future Directions
Challenges and Limitations in Fenoterol Research
Research into fenoterol has faced several challenges and limitations, particularly concerning its safety profile and the complexity of its pharmacological actions. A significant historical concern arose in the 1980s when fenoterol's widespread use was associated with an increased risk of death, leading to its withdrawal from drug tariffs in some regions, such as New Zealand wikipedia.org. This heightened mortality risk was attributed to fenoterol's ability to stimulate β1 receptors in addition to its primary β2-adrenergic activity, contributing to cardiovascular toxicity wikipedia.org. Compared to other beta-agonists like isoprenaline or salbutamol (B1663637), fenoterol demonstrated more pronounced cardiovascular toxicity wikipedia.org.
Further complexities arise from fenoterol's stereochemical nature. It is a racemic mixture composed of (R,R)- and (S,S)-enantiomers wikipedia.orgguidetopharmacology.org. While the (R,R)-enantiomer has shown greater potency and selectivity for β2 adrenergic receptors in in vitro studies, suggesting potential as a more targeted therapeutic agent, this finding has not always translated consistently to in vivo models guidetopharmacology.org. For instance, a study comparing the efficacy of the (R,R)-enantiomer with racemic fenoterol in a rat model of post-myocardial infarction dilated cardiomyopathy (DCM) did not confirm the superior therapeutic properties of the isolated (R,R)-enantiomer in the whole animal model guidetopharmacology.org. This highlights a limitation in extrapolating findings from single cardiomyocyte experiments to complex physiological systems, emphasizing the need for comprehensive in vivo validation guidetopharmacology.org.
Methodological limitations in clinical research have also been identified. Studies evaluating the physiological changes induced by bronchodilators in chronic obstructive pulmonary disease (COPD) patients often test them in stable conditions, which may not accurately reflect the lung volume changes experienced during real-world breathlessness mims.com. Furthermore, uncontrolled variables such as particle size and inhaler techniques can influence study outcomes mims.com. Extrapolation of results from studies conducted on mechanically ventilated patients to spontaneously breathing individuals also remains speculative nih.gov.
Emerging Research Areas and Unexplored Therapeutic Potentials
Despite past safety concerns, fenoterol continues to be explored for novel therapeutic applications and improved delivery methods, leveraging its β2-adrenergic agonist properties.
Advanced Modeling and Simulation in Fenoterol Research
Advanced modeling and simulation techniques are increasingly pivotal in fenoterol research, offering powerful computational tools to understand its interactions at a molecular level and predict its behavior within biological systems. These techniques involve the use of mathematical and computational methods to create models that simulate complex systems and processes, enabling analysis and prediction of system behavior under various conditions mims.com.
A primary application of advanced modeling in fenoterol research is molecular docking simulation . This computational method is crucial for:
Understanding Receptor Interactions: Molecular docking is used to analyze the binding affinity and interaction patterns of fenoterol and its stereoisomers with β2-adrenergic receptors. For example, in zebrafish studies, docking simulations have been employed to characterize the specific interactions of (R,R)-fenoterol and its novel derivatives ((R,R)-MFen, (R,R)-MNFen) with different β2AR subtypes (A and B), providing insights into their functional responses and potential toxicological effects fishersci.cawikipedia.org. These simulations can highlight essential amino acid residues involved in ligand binding and help elucidate the structural basis of biased agonism fishersci.cawikipedia.org.
Drug Repurposing and Target Identification: Molecular docking, combined with molecular dynamics simulations, has been instrumental in identifying fenoterol as a potential inhibitor of SARS-CoV-2 proteases (MPro and PLpro) mims.comfishersci.ca. By simulating the binding of fenoterol to the active sites of these viral enzymes, researchers can predict its inhibitory potential and guide further in vitro and in vivo validation studies mims.comfishersci.ca. This in silico approach allows for rapid screening of large drug libraries and identification of promising candidates for new therapeutic applications fishersci.ca.
Beyond molecular docking, the broader scope of advanced modeling and simulation, which includes techniques like computational fluid dynamics (CFD) and agent-based modeling mims.com, could potentially be applied to fenoterol research to:
Optimize Inhaler Device Performance: While not explicitly detailed in the provided search results for fenoterol, CFD could be used to model aerosol dynamics within inhaler devices and the human respiratory tract, optimizing particle size distribution and lung deposition efficiency for improved drug delivery nih.govuni.lu.
Predict Pharmacokinetic and Pharmacodynamic Profiles: Advanced simulations could help predict fenoterol's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its systemic and local effects, leading to more accurate dosing strategies and reduced adverse outcomes.
The integration of these computational approaches allows researchers to gain deeper insights into fenoterol's molecular mechanisms, explore its therapeutic potential in diverse disease contexts, and optimize its delivery, thereby accelerating the drug discovery and development process.
Q & A
Q. What is the role of stereochemistry in fenoterol’s binding affinity to β2-adrenergic receptors (β2-AR)?
Fenoterol has two chiral centers, resulting in four stereoisomers: (R,R'), (S,S'), (R,S'), and (S,R'). The (R,R')-enantiomer exhibits the highest β2-AR binding affinity (Ki = 164 nM at 25°C) and potency in cardiomyocyte contractility assays (EC50 = 73 nM), while the (S,S')-enantiomer is significantly weaker (Ki = 7,158 nM; EC50 = 55,000 nM) . Thermodynamic studies reveal that (R,R')-fenoterol binding is entropy-driven (−TΔS° = −38.8 kJ/mol), whereas (S,S')-fenoterol binding is enthalpy-driven (ΔH° = −20.9 kJ/mol), reflecting distinct receptor interaction mechanisms .
Q. How does fenoterol reduce inflammation in vitro?
Fenoterol suppresses pro-inflammatory cytokines in LPS-stimulated THP-1 macrophages. At 1 µM, it reduces TNF-α levels from 736.33 pg/mL (control) to 144.9 pg/mL (P < 0.001) and IL-6 from 262.85 pg/mL to 111.8 pg/mL (P < 0.001) via inhibition of NF-κB and Toll-like receptor signaling pathways . Researchers should validate cytokine assays using standard curves and dose-response protocols to ensure reproducibility.
Q. What experimental methods are used to study fenoterol’s stereoselective transport by OCT1/OCT2 transporters?
Homology modeling and computational docking (e.g., using templates with ~20% sequence identity) predict binding free energies, while in vitro transport assays measure kinetic parameters (Km, vmax). For example, OCT1 preferentially transports (R,R')-fenoterol (ΔG = −38.2 kcal/mol; 2-fold higher vmax), whereas OCT2 favors (S,S')-fenoterol (ΔG = −30.0 kcal/mol; 20-fold higher vmax). Site-directed mutagenesis (e.g., F244A in OCT1) can validate residue-specific interactions .
Advanced Research Questions
Q. How do discrepancies between computational binding free energies and experimental transport kinetics arise in OCT1/OCT2 studies?
Computational models predict binding affinity (Km) but not transport velocity (vmax). For instance, OCT1’s F244A mutation increases (S,S')-fenoterol vmax by 35-fold despite reducing binding free energy (−3.4 kcal/mol to −19.3 kcal/mol). This suggests F244 modulates conformational dynamics rather than static binding. Researchers should combine molecular dynamics simulations with mutagenesis to resolve such contradictions .
Q. How can researchers reconcile thermodynamic data showing entropy-driven binding with agonist efficacy?
While (R,R')-fenoterol binding is entropy-driven, it remains a full agonist (EC50 = 0.3 nM). This contrasts antagonists like propranolol, which exhibit enthalpy-driven binding. Use van’t Hoff plots (ΔH° vs. −TΔS°) to classify ligands: (R,R')-fenoterol falls in the entropy quadrant, whereas (S,S')-fenoterol is enthalpy-driven. Temperature-dependent Ki assays (4°C–37°C) are critical for thermodynamic profiling .
Q. What methodologies address the limitations of homology models for OCT1/OCT2 in fenoterol studies?
Homology models face low sequence identity (~20%) and static snapshots of dynamic systems. Improve predictive power by:
- Incorporating molecular dynamics simulations to capture conformational flexibility.
- Testing diastereomers (e.g., (R,S')-fenoterol) to probe binding site plasticity.
- Validating with chimeric transporters or cryo-EM data (if available) .
Q. How does OCT1 genetic deficiency affect fenoterol’s pharmacokinetics and toxicity?
OCT1-deficient individuals exhibit 1.9-fold higher systemic exposure and 1.5-fold stronger heart rate increases after fenoterol administration. Use genotyping (e.g., OCT1*2/*3 alleles) and LC-MS/MS pharmacokinetic profiling in preclinical models to assess toxicity risks. Hepatocyte uptake assays (IC50 = 2.1 µM for OCT1 inhibition) can further validate transporter contributions .
Data Contradiction Analysis
Q. Why do racemic fenoterol’s thermodynamic parameters differ from enantiopure forms?
Racemic fenoterol’s binding (ΔH° = −19.3 kJ/mol, −TΔS° = −20.1 kJ/mol) reflects contributions from both (R,R') and (S,S') enantiomers. Researchers should isolate enantiomers via chiral chromatography and perform isothermal titration calorimetry (ITC) to avoid confounding effects .
Q. How to resolve conflicting β2-AR selectivity claims for fenoterol derivatives?
Comparative Molecular Field Analysis (CoMFA) identifies structural determinants of β2-AR affinity. For example, methoxyfenoterol’s selectivity arises from hydrogen bonds with Y308 (TM7) and steric interactions with H296 (TM6). Validate predictions using radioligand displacement assays (e.g., [3H]-CGP-12177) and functional cAMP assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
